molecular formula C24H19F2NO2 B601706 (3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one CAS No. 204589-68-4

(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one

Cat. No.: B601706
CAS No.: 204589-68-4
M. Wt: 391.42
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Description

(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one is a degradation product of Ezetimibe, a cholesterol absorption inhibitor used to treat hyperlipidemia. Impurity profiling, including the identification and characterization of such impurities, is crucial for ensuring the safety and efficacy of pharmaceutical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one can be synthesized through various methods. One common approach involves the degradation of Ezetimibe under alkaline conditions. For instance, Ezetimibe can be heated with 0.01 M aqueous sodium hydroxide solution at 60°C for 10 minutes to produce the impurity . Another method involves the use of hydrogen peroxide in dimethylformamide, followed by extraction and crystallization to obtain the impurity .

Industrial Production Methods

Industrial production of this compound typically involves controlled degradation processes using high-performance liquid chromatography (HPLC) to isolate and purify the impurity. The use of specific columns and mobile phases ensures the efficient separation of the impurity from the parent compound .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound, which has been characterized using techniques such as LC-MS, NMR, and IR spectroscopy .

Scientific Research Applications

(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one has several scientific research applications:

Mechanism of Action

(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one does not have a direct therapeutic effect. its formation and presence in pharmaceutical products can impact the overall safety and efficacy of the drug. The impurity is formed through the degradation of Ezetimibe, which inhibits the absorption of cholesterol by interacting with the Niemann-Pick C1-Like 1 (NPC1L1) transporter .

Comparison with Similar Compounds

Similar Compounds

  • Ezetimibe Ketone
  • Ezetimibe Tetrahydropyran Analog
  • Ezetimibe Benzyl Ether Impurity

Uniqueness

(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one is unique due to its specific formation pathway and structural characteristics. Unlike other impurities, it is formed primarily through alkaline hydrolysis and oxidation reactions .

Properties

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO2/c25-18-8-4-16(5-9-18)2-1-3-22-23(17-6-14-21(28)15-7-17)27(24(22)29)20-12-10-19(26)11-13-20/h1-2,4-15,22-23,28H,3H2/b2-1+/t22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSOQJYDGATDAP-NVAVVYFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601112563
Record name (3R,4S)-1-(4-Fluorophenyl)-3-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-(4-hydroxyphenyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204589-68-4
Record name (3R,4S)-1-(4-Fluorophenyl)-3-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-(4-hydroxyphenyl)-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204589-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4S)-1-(4-Fluorophenyl)-3-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-(4-hydroxyphenyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601112563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 2
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 3
Reactant of Route 3
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 4
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 5
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one
Reactant of Route 6
(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)prop-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one

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